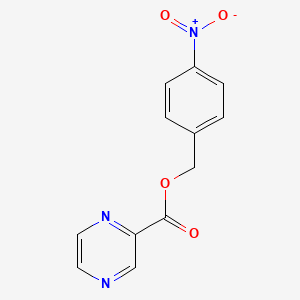
4-nitrobenzyl 2-pyrazinecarboxylate
Overview
Description
4-nitrobenzyl 2-pyrazinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a yellow crystalline powder that is commonly used in the synthesis of organic compounds.
Mechanism of Action
The mechanism of action of 4-nitrobenzyl 2-pyrazinecarboxylate is not well understood. However, it is believed to exert its biological effects through the inhibition of key enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is essential for the synthesis of DNA, RNA, and proteins.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. For example, it has been shown to exhibit antimicrobial and anticancer properties by inhibiting the growth and proliferation of cancer cells and bacteria. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-nitrobenzyl 2-pyrazinecarboxylate in lab experiments is its versatility in the synthesis of various organic compounds. It is also relatively easy to synthesize and purify. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments. Additionally, its mechanism of action is not well understood, which may limit its use in certain applications.
Future Directions
There are several future directions for the use of 4-nitrobenzyl 2-pyrazinecarboxylate in scientific research. One potential direction is the development of novel antimicrobial agents and anticancer drugs based on its structure and mechanism of action. Another potential direction is the use of this compound as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further studies are needed to elucidate its mechanism of action and potential toxicity in order to optimize its use in various applications.
Scientific Research Applications
4-nitrobenzyl 2-pyrazinecarboxylate has been extensively used in the synthesis of various organic compounds such as pyrazinamide derivatives, which have potential applications in the treatment of tuberculosis. It has also been used in the synthesis of novel antimicrobial agents and anticancer drugs. Additionally, it has been used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes.
properties
IUPAC Name |
(4-nitrophenyl)methyl pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c16-12(11-7-13-5-6-14-11)19-8-9-1-3-10(4-2-9)15(17)18/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQIVTIQHAUTJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=NC=CN=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(dimethylamino)ethyl]-4-(1-pyrrolidinylsulfonyl)benzamide hydrochloride](/img/structure/B3988815.png)

![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B3988828.png)
![3-nitro-N-[2-(tetrahydro-2-furanylmethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3988835.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}nicotinamide 1-oxide](/img/structure/B3988841.png)

![5-(2-ethoxybenzyl)-1,3-dimethyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3988864.png)
![4-[(1R*,3s,6r,8S*)-4-azatricyclo[4.3.1.1~3,8~]undec-4-yl]-N-(3-ethylphenyl)-4-oxobutanamide](/img/structure/B3988872.png)
![2-chloro-4,5-difluoro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B3988873.png)
![2-[(2-hydroxyethyl)(methyl)amino]-5-nitrobenzoic acid](/img/structure/B3988888.png)
![N-[1-(4-bromophenyl)ethyl]cyclohexanecarboxamide](/img/structure/B3988895.png)
![1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B3988911.png)
